2-bromospiro[4.5]decane
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Overview
Description
2-bromospiro[4.5]decane is an organic compound characterized by a spirocyclic structure, where a bromine atom is attached to the spiro carbon. The spiro[4.5]decane framework consists of two fused rings sharing a single carbon atom, creating a unique three-dimensional shape. This compound is of interest in various fields of chemistry due to its distinctive structure and reactivity.
Scientific Research Applications
2-bromospiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Future Directions
Future directions for research on spiro[4.5]decane derivatives could include further exploration of their synthesis, chemical reactions, and potential applications. For instance, one study suggests that diazaspiro[4.5]decane scaffolds with exocyclic double bonds could be synthesized in one step . Another study discusses the potential of spiro[4.5]decane derivatives as prolyl hydroxylase domain inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromospiro[4.5]decane typically involves the bromination of spiro[4.5]decane. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat. The reaction proceeds via the formation of a bromine radical, which abstracts a hydrogen atom from the spiro[4.5]decane, followed by the addition of a bromine atom to the resulting radical intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems could be employed to optimize the reaction efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-bromospiro[4.5]decane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form spiro[4.5]decene.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although these reactions are less common.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like dimethyl sulfoxide (DMSO).
Elimination: Strong bases such as sodium ethoxide (NaOEt) in ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products
Substitution: Formation of spiro[4.5]decanol, spiro[4.5]decylamine, etc.
Elimination: Formation of spiro[4.5]decene.
Oxidation: Formation of spiro[4.5]decanone.
Reduction: Formation of spiro[4.5]decane.
Mechanism of Action
The mechanism of action of 2-bromospiro[4.5]decane in chemical reactions involves the formation of reactive intermediates such as radicals or carbocations. These intermediates can undergo various transformations depending on the reaction conditions and reagents used. The spirocyclic structure provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Similar Compounds
Spiro[4.5]decane: The parent compound without the bromine atom.
3-Chlorospiro[4.5]decane: Similar structure with a chlorine atom instead of bromine.
3-Iodospiro[4.5]decane: Similar structure with an iodine atom instead of bromine.
Uniqueness
2-bromospiro[4.5]decane is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo analogs. Bromine is more reactive than chlorine but less reactive than iodine, providing a balance between reactivity and stability. This makes this compound a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
3-bromospiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17Br/c11-9-4-7-10(8-9)5-2-1-3-6-10/h9H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAAQQKUXQLIULT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCC(C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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